2-Methyl-1-(naphthalen-1-YL)propan-1-amine

Medicinal Chemistry ADME Lipophilicity

2-Methyl-1-(naphthalen-1-yl)propan-1-amine (CAS 93005-12-0) is a chiral amine compound belonging to the class of naphthylalkylamines. It features a naphthalene moiety attached to a propan-1-amine backbone with a methyl group at the alpha carbon, creating a chiral center.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
Cat. No. B13223489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(naphthalen-1-YL)propan-1-amine
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC2=CC=CC=C21)N
InChIInChI=1S/C14H17N/c1-10(2)14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,15H2,1-2H3
InChIKeyYVQMRLAEVOPBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(naphthalen-1-YL)propan-1-amine: A Chiral Naphthylalkylamine Building Block for Asymmetric Synthesis


2-Methyl-1-(naphthalen-1-yl)propan-1-amine (CAS 93005-12-0) is a chiral amine compound belonging to the class of naphthylalkylamines. It features a naphthalene moiety attached to a propan-1-amine backbone with a methyl group at the alpha carbon, creating a chiral center [1]. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals, where its naphthalene group enhances aromatic interactions and its branched alkyl chain contributes to steric effects influencing selectivity in asymmetric reactions [2].

Why Generic Naphthylamine Substitution Fails: Quantifiable Property Differences Impacting Synthetic Utility


In-class naphthylamines cannot be simply interchanged due to significant differences in lipophilicity (LogP) and molecular topology that directly impact their behavior in biological systems and synthetic applications. For example, the target compound 2-Methyl-1-(naphthalen-1-yl)propan-1-amine possesses an XLogP3 of 3.4, compared to 3.3 for 2-naphthylaminopropane and 3.04-3.21 for 1-naphthylaminopropane, indicating altered membrane permeability and partitioning behavior [1][2]. These quantifiable physicochemical variations, combined with distinct steric and electronic properties arising from the 1-naphthyl substitution and alpha-methyl branching, mean that generic substitution can lead to unpredictable outcomes in asymmetric catalysis, receptor binding, or metabolic stability.

Quantitative Evidence Guide: Measurable Differentiation of 2-Methyl-1-(naphthalen-1-YL)propan-1-amine vs. Naphthylaminopropane Analogs


Increased Lipophilicity (XLogP3) Relative to 2-Naphthylaminopropane

2-Methyl-1-(naphthalen-1-yl)propan-1-amine exhibits a higher computed lipophilicity (XLogP3 = 3.4) compared to the closely related analog 2-naphthylaminopropane (XLogP3 = 3.3) [1][2]. This difference arises from the 1-naphthyl substitution pattern and the presence of the alpha-methyl group on the propane chain, which enhances hydrophobic character.

Medicinal Chemistry ADME Lipophilicity

Higher Molecular Weight and Topological Polar Surface Area vs. 1-Naphthylaminopropane

The target compound has a molecular weight of 199.29 g/mol and a topological polar surface area (TPSA) of 26 Ų, compared to 1-naphthylaminopropane which has a molecular weight of 185.27 g/mol and a TPSA of approximately 12-26 Ų (depending on the exact isomer) [1][2]. The increased molecular weight and altered TPSA can influence solubility, permeability, and receptor binding kinetics.

Physicochemical Properties Drug-likeness Lead Optimization

Chiral Center for Asymmetric Induction vs. Achiral Naphthylamines

Unlike simple achiral naphthylamines such as 1-naphthylamine or 2-naphthylamine, 2-Methyl-1-(naphthalen-1-yl)propan-1-amine possesses a chiral center at the carbon bearing the methyl group, enabling its use as a chiral building block or ligand in asymmetric catalysis [1]. The compound's structure features one asymmetric atom, as confirmed by vendor datasheets . This inherent chirality allows for the induction of stereoselectivity in reactions, a property absent in simpler achiral analogs.

Asymmetric Synthesis Chiral Ligands Catalysis

Optimal Research and Industrial Application Scenarios for 2-Methyl-1-(naphthalen-1-YL)propan-1-amine


Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals

Utilize 2-Methyl-1-(naphthalen-1-yl)propan-1-amine as a chiral intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its chiral center (one asymmetric atom) and naphthalene moiety provide a sterically demanding and aromatic framework suitable for constructing complex molecular architectures with defined stereochemistry [1][2].

Ligand Design for Asymmetric Catalysis

Employ this compound as a precursor for chiral ligands in transition-metal-catalyzed asymmetric reactions. The combination of a bulky naphthyl group and a branched alkyl chain creates a steric environment conducive to inducing high enantioselectivity in transformations such as hydrogenation, cross-coupling, or cycloadditions [1].

Lead Optimization in CNS Drug Discovery

Leverage the compound's favorable lipophilicity (XLogP3 = 3.4) and moderate molecular weight (199.29 g/mol) as a starting point for CNS-penetrant lead optimization programs. Its computed properties suggest potential for crossing the blood-brain barrier, making it a candidate for developing neurological or psychiatric therapeutics [2][3].

Synthesis of Functionalized Naphthalene Derivatives

Use 2-Methyl-1-(naphthalen-1-yl)propan-1-amine as a versatile intermediate for preparing diverse naphthalene-based compounds through reductive amination, alkylation, or cross-coupling reactions. Its primary amine functionality allows for further derivatization into secondary and tertiary amines, amides, or ureas .

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